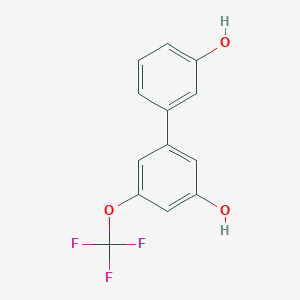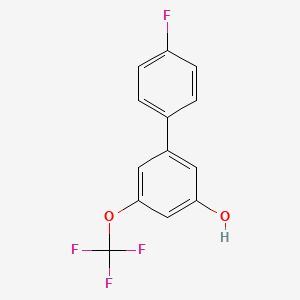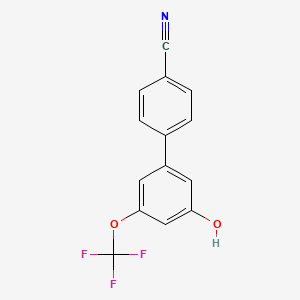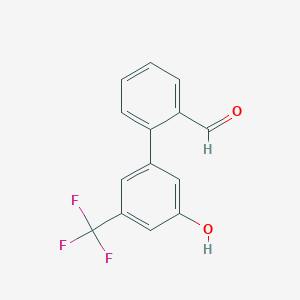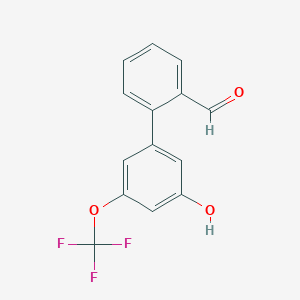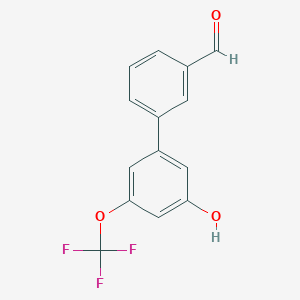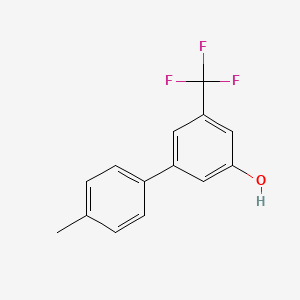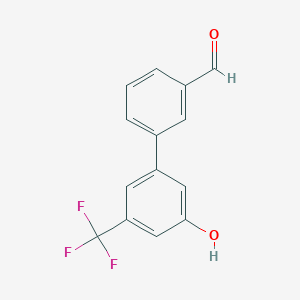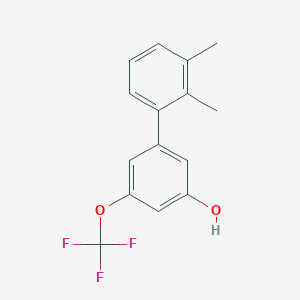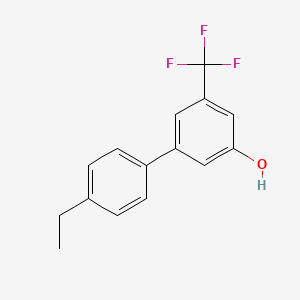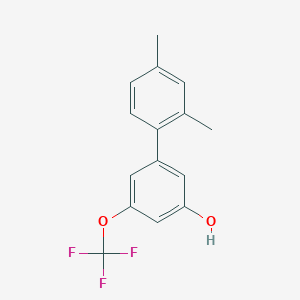
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-95), is a synthetic compound that has recently been developed for use in scientific research. It is a derivative of phenol and trifluoromethylphenol, and is characterized by its high purity and stability. 5-DMPT-95 has a wide range of applications, including in the fields of organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it is used in the synthesis of polymers and other materials. In drug discovery, 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is used as a building block for the synthesis of drug candidates. It is also used in biochemistry, where it is used as a substrate for enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. It is known that it binds to certain enzymes and receptors, which may be involved in its biological effects. It is also known to have antioxidant properties, which may be involved in its protective effects against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% are still being studied. However, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have anticancer effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is its high purity and stability, which makes it ideal for use in lab experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not suitable for use in humans, and should only be used in laboratory settings.
Orientations Futures
The future of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% research is promising. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to explore its potential use in industrial processes, such as in the synthesis of polymers and other materials.
Méthodes De Synthèse
The synthesis of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process. It begins with the reaction of 2,3-dimethylphenol with trifluoromethanesulfonyl chloride in anhydrous dimethylformamide (DMF). This reaction yields 5-(2,3-dimethylphenyl)-3-trifluoromethylsulfonyl chloride, which is then further reacted with sodium hydroxide to form 5-(2,3-dimethylphenyl)-3-trifluoromethylphenoxide. This is then hydrolyzed with aqueous hydrochloric acid to form 5-(2,3-dimethylphenyl)-3-trifluoromethylphenol. Finally, the product is purified and concentrated to a purity of 95%.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-4-3-5-14(10(9)2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDBQVUOALFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686526 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261903-12-1 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

